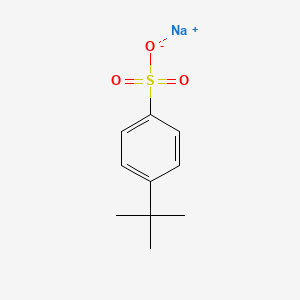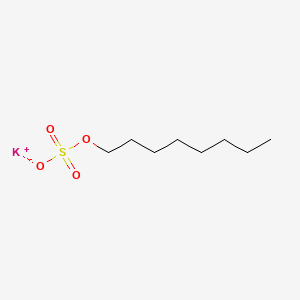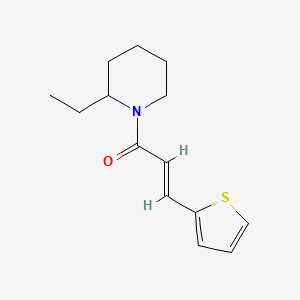
(2E)-1-(2-ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) is a complex organic compound with the molecular formula C14H19NOS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylpiperidine with 3-(2-thienyl)-2-propenal under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
2-Ethylpiperidine: A derivative of piperidine with an ethyl group at the second position.
3-(2-Thienyl)-2-propenal: A compound containing a thienyl group and an aldehyde functional group
Uniqueness
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) is unique due to its specific structure, which combines the piperidine ring with an ethyl group and a thienyl-propenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H19NOS |
|---|---|
Peso molecular |
249.37 g/mol |
Nombre IUPAC |
(E)-1-(2-ethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H19NOS/c1-2-12-6-3-4-10-15(12)14(16)9-8-13-7-5-11-17-13/h5,7-9,11-12H,2-4,6,10H2,1H3/b9-8+ |
Clave InChI |
MBUFZJOTJMFHER-CMDGGOBGSA-N |
SMILES isomérico |
CCC1CCCCN1C(=O)/C=C/C2=CC=CS2 |
SMILES canónico |
CCC1CCCCN1C(=O)C=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
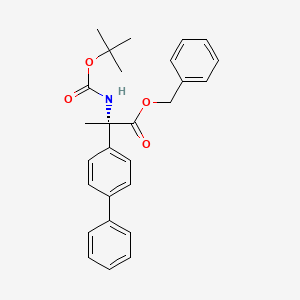
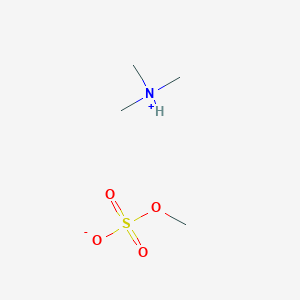
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


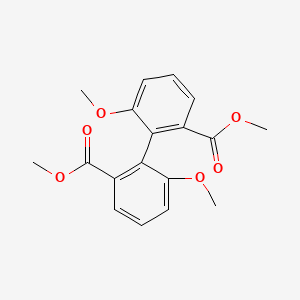
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

